molecular formula C23H25ClN2O4 B11992719 N-(5-chloro-2-methoxyphenyl)-1-hexyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide

N-(5-chloro-2-methoxyphenyl)-1-hexyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide

Cat. No.: B11992719
M. Wt: 428.9 g/mol
InChI Key: HCHGETSNGZVTKO-UHFFFAOYSA-N
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Description

1-HEXYL-4-HO-2-OXO-1,2-2H-QUINOLINE-3-CARBOXYLIC ACID (5-CL-2-MEO-PHENYL)-AMIDE is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-HEXYL-4-HO-2-OXO-1,2-2H-QUINOLINE-3-CARBOXYLIC ACID (5-CL-2-MEO-PHENYL)-AMIDE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Functional group modifications: Introduction of the hexyl group, hydroxyl group, and oxo group through various organic reactions such as alkylation, oxidation, and reduction.

    Amide formation: The final step involves the reaction of the quinoline derivative with 5-chloro-2-methoxybenzoic acid to form the amide bond.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route for large-scale production. This includes:

    Selection of cost-effective reagents and catalysts: .

    Optimization of reaction conditions: to maximize yield and purity.

    Implementation of purification techniques: such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-HEXYL-4-HO-2-OXO-1,2-2H-QUINOLINE-3-CARBOXYLIC ACID (5-CL-2-MEO-PHENYL)-AMIDE can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or carboxylic acids.

    Reduction: Reduction of oxo groups to hydroxyl groups.

    Substitution: Halogenation or alkylation at specific positions on the quinoline ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Alkyl halides, halogenating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline carboxylic acids, while reduction may produce quinoline alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-HEXYL-4-HO-2-OXO-1,2-2H-QUINOLINE-3-CARBOXYLIC ACID (5-CL-2-MEO-PHENYL)-AMIDE involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling pathways.

    DNA/RNA: Intercalation into DNA or RNA, affecting gene expression and replication.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Such as quinine, chloroquine, and quinacrine.

    Carboxylic acid derivatives: Such as salicylic acid and benzoic acid.

    Amide derivatives: Such as acetanilide and benzamide.

Uniqueness

1-HEXYL-4-HO-2-OXO-1,2-2H-QUINOLINE-3-CARBOXYLIC ACID (5-CL-2-MEO-PHENYL)-AMIDE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C23H25ClN2O4

Molecular Weight

428.9 g/mol

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-1-hexyl-4-hydroxy-2-oxoquinoline-3-carboxamide

InChI

InChI=1S/C23H25ClN2O4/c1-3-4-5-8-13-26-18-10-7-6-9-16(18)21(27)20(23(26)29)22(28)25-17-14-15(24)11-12-19(17)30-2/h6-7,9-12,14,27H,3-5,8,13H2,1-2H3,(H,25,28)

InChI Key

HCHGETSNGZVTKO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=C(C=CC(=C3)Cl)OC)O

Origin of Product

United States

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